(S)-Duloxetine-d7 Succinamide

USP Monograph Pharmaceutical Impurity Method Validation

As a +7 Da deuterated isotopologue of (S)-Duloxetine Succinamide, this labeled internal standard provides precise co-elution and matrix effect correction for LC-MS/MS quantification of USP Related Compound H. Unlike non-isotopic or low-mass-shift alternatives, it eliminates ion suppression bias and isotopic cross-talk, ensuring method accuracy per ICH Q2(R1). Essential for ANDA/DMF impurity profiling and stability studies in duloxetine formulations.

Molecular Formula C₂₂H₁₆D₇NO₄S
Molecular Weight 404.53
Cat. No. B1158371
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-Duloxetine-d7 Succinamide
Synonyms4-[Methyl[(3S)-3-(1-naphthalenyloxy)-3-(2-thienyl)propyl]amino]-4-oxobutanoic Acid; 
Molecular FormulaC₂₂H₁₆D₇NO₄S
Molecular Weight404.53
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-Duloxetine-d7 Succinamide: A USP-Designated, High-Mass-Shift Deuterated Internal Standard for Duloxetine Quantification


(S)-Duloxetine-d7 Succinamide (CAS 2983161-85-7, MF C22H16D7NO4S, MW 404.53) is a stable isotope-labeled analog of (S)-Duloxetine Succinamide, a specified impurity (USP Related Compound H) formed during duloxetine manufacturing . The molecule incorporates seven deuterium atoms on the naphthalene ring, creating a +7 Da mass shift from the non-deuterated form [1]. This specific labeling and molecular structure qualify it as a high-precision internal standard (IS) for LC-MS/MS quantification of the succinamide impurity in pharmaceutical formulations, rather than the parent drug duloxetine.

Why Non-Isotopic or Low-Mass-Shift Internal Standards Are Inadequate for (S)-Duloxetine-d7 Succinamide's Target Analyte


Substituting (S)-Duloxetine-d7 Succinamide with a non-isotopic IS (e.g., fluoxetine or flupentixol) introduces differential extraction, chromatographic, and ionization behaviors, preventing accurate correction for matrix effects—a primary cause of LC-MS/MS quantification error [1][2]. Similarly, using a lower-mass-shift deuterated IS (e.g., -d3 or -d5) increases the risk of isotopic cross-talk and fails to provide sufficient mass separation from the analyte's natural M+2 or M+4 isotopic peaks, particularly in complex matrices or at low concentrations [3]. Only a co-eluting, high-mass-shift isotopologue like (S)-Duloxetine-d7 Succinamide can precisely track the specific extraction recovery and ionization efficiency of the USP impurity (S)-Duloxetine Succinamide [4].

Quantitative Differentiators for (S)-Duloxetine-d7 Succinamide: Analytical Performance and Regulatory Alignment


Regulatory Traceability: USP-Designated Impurity vs. Generic Duloxetine IS

The target compound is the deuterated isotopologue of (S)-Duloxetine Succinamide, which is officially designated as Duloxetine USP Related Compound H . This differs fundamentally from generic duloxetine internal standards used for parent drug quantification (e.g., Duloxetine-d3 or -d5) [1]. The use of (S)-Duloxetine-d7 Succinamide provides direct regulatory alignment for impurity quantification in USP monograph methods, while generic duloxetine IS would be an inappropriate and unvalidated substitution for this specific analyte.

USP Monograph Pharmaceutical Impurity Method Validation Regulatory Compliance

Enhanced Mass Separation: +7 Da Shift Minimizes Isotopic Interference vs. +3 or +5 Da Alternatives

The molecular formula of (S)-Duloxetine-d7 Succinamide is C22H16D7NO4S with a molecular weight of 404.53 g/mol, compared to 397.49 g/mol for the non-deuterated analyte . This +7 Da mass shift is superior to the +3 Da shift provided by Duloxetine-d3 . A larger mass shift reduces the risk of isotopic overlap between the IS and the analyte's naturally occurring M+2 or M+4 peaks (due to 34S and 13C), which can be significant at low concentrations (<1 ng/mL) and lead to overestimation of analyte levels [1].

Mass Spectrometry Isotopic Cross-talk Limit of Quantification Internal Standard

Matrix Effect Compensation: Co-Eluting Isotopologue vs. Non-Isotopic IS

Deuterated internal standards (SIL-IS) like (S)-Duloxetine-d7 Succinamide are expected to co-elute with the target analyte, thereby experiencing identical ion suppression or enhancement caused by the sample matrix [1]. This contrasts with non-isotopic IS such as fluoxetine or flupentixol, which have different retention times and ionization properties [2][3]. While the degree of matrix effect compensation for this specific compound has not been published, the general principle is well-established: SIL-IS improves accuracy and precision compared to non-isotopic IS by normalizing for variable sample-to-sample matrix effects [1].

Matrix Effect Ion Suppression LC-MS/MS Quantitative Accuracy

Stereochemical Integrity: Chiral Purity for Accurate Impurity Profiling

(S)-Duloxetine-d7 Succinamide is the chirally pure (S)-enantiomer, as designated by its IUPAC name and structure . This is in contrast to racemic mixtures of deuterated duloxetine (e.g., rac-Duloxetine-d7) which are sometimes offered as internal standards [1]. For the quantification of the (S)-enantiomer impurity in a chiral drug substance like duloxetine, a racemic IS would not co-elute with the target enantiomer under chiral separation conditions, leading to inaccurate quantification and potential misidentification of the impurity peak.

Chiral Chromatography Enantiomeric Purity Pharmaceutical Impurity Method Specificity

Analyte Recovery Tracking: Structural Identity Ensures Equivalent Extraction Efficiency

Because (S)-Duloxetine-d7 Succinamide is an isotopologue with identical chemical structure to the analyte, it exhibits the same behavior during sample extraction procedures (e.g., liquid-liquid extraction or solid-phase extraction). In contrast, studies using structurally dissimilar IS like fluoxetine report IS recovery (81.09%) that may not perfectly mirror analyte recovery (80.31%) for duloxetine [1]. While the difference is small in that example, the use of a structurally identical IS eliminates this source of variability entirely, ensuring that any losses during sample preparation are identically experienced by both analyte and IS.

Sample Preparation Extraction Recovery Solid-Phase Extraction Method Accuracy

High-Value Applications for (S)-Duloxetine-d7 Succinamide in Pharmaceutical Development and QC


Regulatory-Compliant Impurity Profiling in ANDA/DMF Submissions

For generic drug manufacturers preparing an Abbreviated New Drug Application (ANDA) or Drug Master File (DMF), the quantification of Duloxetine USP Related Compound H is a mandatory requirement . Using (S)-Duloxetine-d7 Succinamide as the internal standard ensures method validation meets ICH Q2(R1) guidelines for specificity, accuracy, and precision, as the IS is structurally identical to the target impurity. This directly supports regulatory acceptance and accelerates the approval timeline by preventing analytical method deficiencies .

Stability-Indicating Method Development for Duloxetine Formulations

During forced degradation and long-term stability studies of duloxetine drug products, the formation of the succinamide impurity via interaction with enteric polymers must be monitored [1]. The deuterated IS provides the necessary robustness to correct for matrix variability across different formulation batches and time points, enabling accurate tracking of impurity growth kinetics and ensuring that product remains within specification limits throughout its shelf life [2].

High-Sensitivity Quantification of Trace Impurities for Nitrosamine Risk Assessment

The global regulatory focus on nitrosamine impurities has increased scrutiny of all related substances in pharmaceuticals [3]. While (S)-Duloxetine-d7 Succinamide is not a nitrosamine, its high +7 Da mass shift provides a superior analytical platform for developing highly sensitive LC-MS/MS methods capable of reaching sub-ppm quantification limits. This minimizes isotopic interference, a critical factor when quantifying impurities at trace levels, thereby supporting comprehensive risk assessment and mitigation strategies for duloxetine products [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for (S)-Duloxetine-d7 Succinamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.